molecular formula C28H31NO5 B13058024 (4Z)-2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

(4Z)-2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No.: B13058024
M. Wt: 461.5 g/mol
InChI Key: PDCDFNNJERUDRI-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C28H31NO5 and a molecular weight of 461.55 g/mol . This compound is known for its unique structure, which includes a tetrahydroacridine core and a trimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable acridine derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
  • Tris(2,4-di-tert-butylphenyl) phosphite
  • 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
  • 2-tert-butyl-4-methoxyphenol

Uniqueness

What sets 2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid apart from similar compounds is its unique combination of a tetrahydroacridine core and a trimethoxyphenyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

(4Z)-2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C28H31NO5/c1-28(2,3)18-14-17(11-16-12-22(32-4)26(34-6)23(13-16)33-5)25-20(15-18)24(27(30)31)19-9-7-8-10-21(19)29-25/h7-13,18H,14-15H2,1-6H3,(H,30,31)/b17-11-

InChI Key

PDCDFNNJERUDRI-BOPFTXTBSA-N

Isomeric SMILES

CC(C)(C)C1C/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.